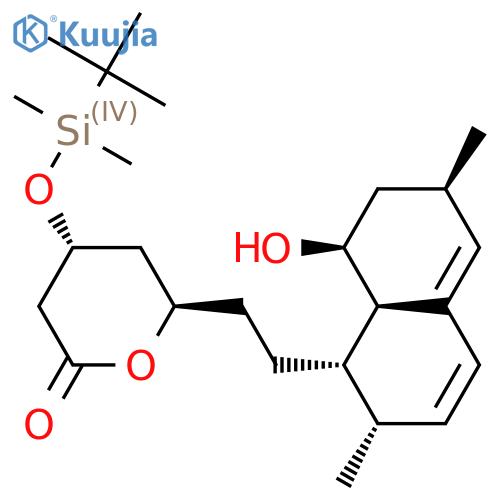

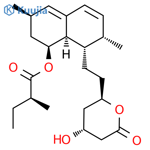

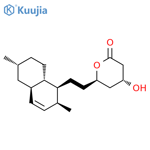

Synthesis of (+)-dihydromevinolin by selective reduction of mevinolin

,

Journal of Organic Chemistry,

1989,

54(13),

3207-8